(4-Phenylpiperazin-1-yl)[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
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Overview
Description
(4-Phenylpiperazin-1-yl)[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is a complex organic compound that features a piperazine ring, a trimethoxyphenyl group, and an oxazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylpiperazin-1-yl)[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxazoline ring: This can be achieved by reacting 3,4,5-trimethoxybenzaldehyde with an appropriate amine under acidic conditions to form the oxazoline intermediate.
Attachment of the piperazine ring: The oxazoline intermediate is then reacted with 4-phenylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxazoline ring, converting it to an oxazolidine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of oxazolidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-Phenylpiperazin-1-yl)[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as depression and anxiety.
Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
(4-Phenylpiperazin-1-yl)[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone: shares structural similarities with other piperazine derivatives and oxazoline-containing compounds.
Uniqueness:
- The combination of a piperazine ring with a trimethoxyphenyl group and an oxazoline moiety makes this compound unique. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Comparison with Similar Compounds
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Properties
Molecular Formula |
C23H27N3O5 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(4-phenylpiperazin-1-yl)-[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C23H27N3O5/c1-28-19-13-16(14-20(29-2)22(19)30-3)18-15-21(31-24-18)23(27)26-11-9-25(10-12-26)17-7-5-4-6-8-17/h4-8,13-14,21H,9-12,15H2,1-3H3 |
InChI Key |
UQTYFSAXXQYGND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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